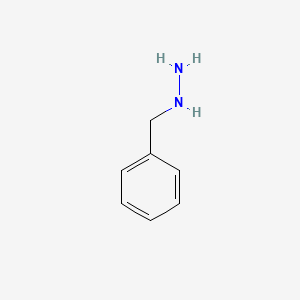

Benzylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.18 m. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-9-6-7-4-2-1-3-5-7/h1-5,9H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOWLEZFTHYCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-62-7 (mono-hydrochloride), 20570-96-1 (di-hydrochloride) | |

| Record name | Benzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043749 | |

| Record name | Benzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-96-4 | |

| Record name | (Phenylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP7PK6UMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine and its salts are versatile chemical compounds with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, its hydrochloride, and dihydrochloride (B599025) salts. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. This guide includes detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this important molecule.

Chemical and Physical Properties

This compound is a mono-substituted hydrazine (B178648) featuring a benzyl (B1604629) group attached to one of the nitrogen atoms. It is a solid at room temperature and is often handled as its more stable hydrochloride or dihydrochloride salts.[1][2] The key physicochemical properties of this compound and its common salt forms are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 555-96-4 | [2] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | 265.4 °C at 760 mmHg | [1] |

| Density | 1.033 g/cm³ | |

| pKa | Not available | |

| Solubility | Not available |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 1073-62-7 | [1] |

| Molecular Formula | C₇H₁₁ClN₂ | [1] |

| Molecular Weight | 158.63 g/mol | [1][3] |

| Appearance | Solid, Leaflets from EtOH | [1] |

| Melting Point | 113 °C | [1] |

| Boiling Point | 265.4°C at 760 mmHg | [1] |

| Flash Point | 132°C | [1] |

| Vapor Pressure | 0.00918mmHg at 25°C | [1] |

| Solubility | Soluble in DMSO, Methanol (B129727), Water (almost transparent) | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Table 3: Physical and Chemical Properties of this compound Dihydrochloride

| Property | Value | Reference(s) |

| CAS Number | 20570-96-1 | [4] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [4] |

| Molecular Weight | 195.09 g/mol | [4][5] |

| Appearance | Slightly yellow to beige powder | [6] |

| Melting Point | 143-145 °C (dec.) | [5][7] |

| Boiling Point | 149.5℃ at 95.5kPa | [8] |

| Density | 0.628g/cm³ at 23℃ | [8] |

| Solubility | Insoluble in water | [6][8][9] |

| Storage | Inert atmosphere, Room Temperature | [8] |

Reactivity and Synthetic Applications

This compound is a valuable reagent in organic synthesis, primarily due to the nucleophilic nature of the hydrazine moiety. Its key reactions include the formation of hydrazones and subsequent cyclization reactions to form important heterocyclic structures.

Reaction with Carbonyl Compounds: Hydrazone Formation

This compound readily reacts with aldehydes and ketones in a condensation reaction to form benzylhydrazones. This reaction is a cornerstone of its synthetic utility, as the resulting hydrazones are stable intermediates for further transformations.

This protocol describes a general procedure for the synthesis of a benzylhydrazone from an aldehyde.

Materials:

-

This compound dihydrochloride

-

Methanol (MeOH)

-

Water

Procedure:

-

In a 500-mL round-bottomed flask, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol) in 150 mL of methanol.[8]

-

Add 10 mL of water to the solution.[8]

-

Add this compound dihydrochloride (6.75 g, 34.5 mmol) in one portion.[8]

-

Stir the mixture at room temperature for 3 hours to form the hydrazone.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

-

Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, or by column chromatography on silica (B1680970) gel.

Fischer Indole (B1671886) Synthesis

A classic and powerful application of benzylhydrazones is the Fischer indole synthesis. This acid-catalyzed reaction involves the intramolecular cyclization of a phenylhydrazone (in this case, a benzylhydrazone can be considered a substituted phenylhydrazone) to form an indole ring system, a prevalent scaffold in pharmaceuticals and natural products. The reaction proceeds through a[7][7]-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer.[2][7]

This protocol provides a general method for the synthesis of an indole derivative from a benzylhydrazone.

Materials:

-

Benzylhydrazone of a suitable ketone (e.g., from acetone)

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)

-

High-boiling point solvent (e.g., toluene, xylene), if necessary

Procedure:

-

Place the benzylhydrazone in a round-bottom flask.

-

Add the acid catalyst. For PPA, it can be used as both the catalyst and solvent. For other catalysts like ZnCl₂, a high-boiling solvent may be required.

-

Heat the reaction mixture, typically to reflux, for several hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

-

If PPA is used, the reaction mixture is carefully poured into ice-water. The precipitated product is then filtered, washed with water, and dried.

-

If a solvent was used, the reaction mixture is neutralized (e.g., with a sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

-

The crude indole can be purified by recrystallization or column chromatography.

Synthesis of Pyrazoles

This compound is a key building block for the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are found in many biologically active molecules. A common method involves the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent.

This protocol outlines the synthesis of a trisubstituted pyrazole from a benzylhydrazone and a nitroolefin.

Materials:

-

Benzylhydrazone (prepared as described previously)

-

4-Methyl-β-nitrostyrene

-

Methanol (MeOH)

-

Water

Procedure:

-

To the freshly prepared benzylhydrazone solution from the previous step, add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion.[8]

-

Stir the reaction solution at room temperature, open to the air, until the reaction is complete (this may take 48-92 hours and can be monitored by ¹H NMR).[8]

-

Slowly add 50 mL of water to the mixture over 20 minutes, which will cause the product to precipitate.[8]

-

Stir the resulting white suspension at room temperature for an additional hour.[8]

Work-up and Purification:

-

The precipitate is collected by vacuum filtration, washed with a suitable solvent (e.g., a mixture of methanol and water), and dried.[8] In many cases, the product is pure enough without further purification.

Synthesis of Pyridazines

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the reaction of a hydrazine, such as this compound, with a 1,4-dicarbonyl compound.

This protocol provides a general approach to pyridazine (B1198779) synthesis.

Materials:

-

This compound

-

1,4-Diketone

-

Ethanol

Procedure:

-

Dissolve the 1,4-diketone in ethanol in a round-bottom flask.

-

Add an equimolar amount of this compound to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

Work-up and Purification:

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Oxidation and Reduction Reactions

Oxidation

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield phenyldiazene, while stronger oxidation can lead to cleavage of the C-N bond.

Reduction

The reduction of the hydrazine moiety in this compound is not a commonly reported transformation. More prevalent is the reduction of the C=N bond in benzylhydrazones, which can be achieved using various reducing agents. A method for the reduction of a benzylhydrazone to the corresponding hydrazine derivative is catalytic hydrogenation.

This protocol describes the reduction of a benzylhydrazone using catalytic hydrogenation.

Materials:

-

2,4-bis(trifluoromethyl)benzal hydrazine

-

Palladium on carbon (Pd/C, 5%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable pressure vessel, dissolve 2,4-bis(trifluoromethyl)benzal hydrazine (1 g) in 10 mL of methanol.[10]

-

Add wet 5% Pd/C (0.12 g, 50% moisture) to the solution.[10]

-

Pressurize the vessel with hydrogen gas to 50 psi and heat to 35 °C.[10]

-

Maintain these conditions for 4 hours, or until the reaction is complete as monitored by TLC or GC-MS.[10]

Work-up and Purification:

-

After the reaction, carefully filter off the Pd/C catalyst.

-

The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Role as a Monoamine Oxidase (MAO) Inhibitor

This compound is known to be an inhibitor of monoamine oxidases (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of many MAO inhibitors. This compound binds more tightly to MAO-B than to MAO-A.[1]

The mechanism of inhibition by arylalkylhydrazines like this compound involves the enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634) intermediate.[1] This is followed by a reaction with molecular oxygen to form an alkyl radical, which then covalently binds to the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inhibition.[1]

Safety, Handling, and Storage

This compound and its salts should be handled with care, as they are potentially toxic and mutagenic.[11] It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with these compounds. All manipulations should be carried out in a well-ventilated fume hood.

Storage: this compound and its salts should be stored in tightly sealed containers in a cool, dry, and dark place, under an inert atmosphere to prevent degradation.[1]

Conclusion

This compound is a versatile and important chemical with a rich reactivity profile. Its ability to form hydrazones and subsequently participate in cyclization reactions makes it a valuable tool for the synthesis of a wide range of heterocyclic compounds, including indoles, pyrazoles, and pyridazines. Furthermore, its activity as a monoamine oxidase inhibitor highlights its potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, along with detailed experimental protocols and visual aids to support researchers in their work with this compound. As with all chemical reagents, proper safety precautions should be observed during handling and use.

References

- 1. This compound hydrochloride [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 苄基肼 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]

- 7. This compound dihydrochloride | CAS#:20570-96-1 | Chemsrc [chemsrc.com]

- 8. This compound DIHYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 555-96-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound MONOHYDROCHLORIDE | 1073-62-7 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Benzylhydrazine from Benzyl Chloride

This technical guide provides a comprehensive overview of the synthesis of benzylhydrazine from benzyl (B1604629) chloride, tailored for researchers, scientists, and professionals in drug development. The document details the core chemical reaction, experimental protocols, quantitative data, and potential side reactions, presenting a complete picture of this important synthetic transformation.

Reaction Overview and Mechanism

The synthesis of this compound from benzyl chloride is a classic example of a nucleophilic substitution reaction. In this process, hydrazine (B178648) (N₂H₄), acting as the nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride. The chloride ion, a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond.

The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. Hydrazine, often used in the form of hydrazine hydrate (B1144303) (a solution of hydrazine in water), provides the lone pair of electrons on one of its nitrogen atoms for the nucleophilic attack. An excess of hydrazine is generally used to minimize the formation of the primary side product, 1,2-dithis compound, which can arise if the initially formed this compound acts as a nucleophile and reacts with another molecule of benzyl chloride.

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound from benzyl chloride is detailed below, based on established procedures.[1]

Materials:

-

Benzyl chloride (1-(Chloromethyl)benzene)

-

Hydrazine hydrate (80% solution in water)

-

Potassium carbonate (K₂CO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

-

Deionized water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of hydrazine hydrate (e.g., 15 g, 0.28 mol, 80%) in water (e.g., 20 mL) at room temperature.

-

Addition of Benzyl Chloride: Add benzyl chloride (e.g., 11.3 g, 90 mmol) dropwise to the hydrazine hydrate solution while stirring.

-

Initial Stirring: After the addition is complete, stir the mixture for approximately 15 minutes.

-

Base Addition: Add potassium carbonate (e.g., 24 g) to the mixture.

-

Heating and Monitoring: Heat the reaction mixture to 40°C and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC), add a solution of sodium hydroxide (e.g., 20.0 g) in water (e.g., 80 mL), followed by the addition of MTBE (e.g., 200 mL). Stir the resulting mixture vigorously.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.

-

Solvent Removal: Evaporate the organic solvent (MTBE) from the collected layer in vacuo.

-

Crystallization and Isolation: Cool the residue to room temperature and add n-hexane (e.g., 50 mL) to induce crystallization.

-

Drying: Collect the resulting solid product by filtration and dry it in vacuo at room temperature to yield pure this compound.[1]

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the specific reaction conditions employed. The following table summarizes quantitative data from cited literature.

| Parameter | Value | Conditions | Source |

| Yield | 82% | Reaction at 40°C with potassium carbonate in a water/hydrazine hydrate mixture. | [1] |

| Yield | ~30% | Reaction of methylhydrazine with benzyl chloride in diethyl ether at 15-20°C for two weeks, followed by HCl salt precipitation. | [2] |

| Reactant Molar Ratio | ~3.1 : 1 (Hydrazine : Benzyl Chloride) | Dropwise addition of benzyl chloride to hydrazine hydrate solution. | [1] |

Potential Side Reactions and Purification

The primary side reaction of concern is the over-alkylation of the product. This compound, being a nucleophile itself, can react with a second molecule of benzyl chloride to form 1,2-dithis compound. This is more likely to occur if the concentration of benzyl chloride is high relative to hydrazine.

Mitigation Strategy:

-

Using a significant molar excess of hydrazine hydrate helps to ensure that benzyl chloride is more likely to react with hydrazine rather than the this compound product.[1]

-

Slow, dropwise addition of benzyl chloride to the hydrazine solution maintains a low instantaneous concentration of the electrophile, further suppressing the side reaction.[1]

Purification: Purification of the crude product typically involves several steps:

-

Neutralization and Extraction: After the reaction, the mixture is made basic to neutralize any hydrochloride salts formed and to ensure the product is in its free base form. The product is then extracted into a water-immiscible organic solvent like MTBE.[1][3][4]

-

Crystallization: The product is isolated from the organic extract by evaporation of the solvent followed by crystallization from a non-polar solvent such as n-hexane.[1]

-

Distillation: For phenylhydrazine (B124118), a related compound, distillation (often in the presence of glycols to prevent decomposition) is a common purification method for obtaining a high-purity liquid product.[3][4] This technique could potentially be adapted for this compound if a liquid product is desired.

Caption: Logical diagram of desired vs. side reactions.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]

- 3. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]

- 4. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]

Benzylhydrazine Hydrochloride vs. Freebase: A Technical Guide to Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the comparative stability of benzylhydrazine hydrochloride and its freebase form. Understanding the chemical stability of active pharmaceutical ingredients (APIs) and research chemicals is paramount for ensuring experimental reproducibility, drug product shelf-life, and overall safety. This document outlines the inherent differences in stability between the salt and freebase forms, provides quantitative data, details experimental protocols for stability assessment, and offers recommendations for proper handling and storage.

Introduction: The Importance of Form Selection

This compound is a valuable reagent in organic synthesis and a key structural motif in various pharmacologically active compounds. It is commercially available as both a freebase and a hydrochloride salt. The choice between these forms is critical, as it has significant implications for the chemical's stability, handling, and shelf-life. In general, the salt form of an amine-containing compound, such as this compound hydrochloride, offers superior stability compared to the more reactive freebase. This guide will explore the chemical principles underlying this difference and present the available data.

Physicochemical Properties and General Stability

The hydrochloride salt and freebase of this compound exhibit distinct physical and chemical properties that directly influence their stability.

-

This compound Hydrochloride: This form is typically a slightly yellow to beige crystalline solid or powder.[1][2] The protonation of the hydrazine (B178648) nitrogen atoms by hydrochloric acid significantly reduces the nucleophilicity and reactivity of the lone pairs of electrons. This makes the molecule less susceptible to atmospheric oxidation. As a solid, its molecules are locked in a crystal lattice, which further limits their mobility and reactivity. Chemical safety data sheets indicate that this compound dihydrochloride (B599025) is stable under recommended storage conditions.[3]

-

This compound Freebase: The freebase is a colorless to light yellow liquid.[4] In this form, the nitrogen atoms' lone pairs are readily available for reaction. This makes the freebase highly susceptible to oxidation by atmospheric oxygen, a common degradation pathway for hydrazines.[5] Its liquid state also means that molecules are more mobile, increasing the likelihood of intermolecular reactions and degradation.

The fundamental difference lies in the availability of the lone pair of electrons on the nitrogen atoms. In the hydrochloride salt, these electrons are engaged in a bond with a proton, effectively "protecting" them from oxidative degradation.

Quantitative Stability Data

| Property | This compound Hydrochloride (Dihydrochloride) | This compound Freebase | Source(s) |

| Physical Form | Crystalline Powder | Liquid | [1][4] |

| Stability | Stable under recommended storage conditions | Susceptible to oxidation; reactive | [3][6] |

| Shelf Life | A 12-month shelf life is indicated for the dihydrochloride form with proper storage.[7] | Generally shorter; requires more stringent storage conditions (e.g., under nitrogen) to prevent degradation.[4] | [4][7] |

| Storage Temp. | Room temperature | -20°C, stored under nitrogen | [4][7] |

Degradation Pathways

The primary degradation pathway for hydrazine derivatives is oxidation.[5] For this compound, this process can lead to the formation of several products. While the specific degradation products of this compound are not extensively detailed in the cited literature, a likely pathway involves oxidation to form nitrogen gas and other products. For instance, studies on hydrazine itself show that oxidation can be catalyzed by metal ions and is dependent on factors like pH and the presence of oxygen.[5][8]

A proposed oxidative degradation pathway for this compound freebase could involve the formation of a diazene (B1210634) intermediate, which then decomposes. The hydrochloride salt is significantly more resistant to this pathway due to the protonation of the nitrogen atoms.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound hydrochloride versus its freebase, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is a standard approach.

Objective: To determine the rate of degradation of this compound hydrochloride and this compound freebase under accelerated conditions (e.g., elevated temperature).

Methodology: HPLC-UV Stability Assay

-

Materials and Equipment:

-

This compound hydrochloride and this compound freebase samples.

-

HPLC system with a UV detector.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile phase: Acetonitrile and water gradient (exact conditions to be optimized).

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

Temperature-controlled stability chamber.

-

-

Standard and Sample Preparation:

-

Stock Standard Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride in the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Working Standard: Prepare a series of dilutions from the stock solution for the calibration curve.

-

Sample Preparation: Prepare separate solutions of this compound hydrochloride and this compound freebase at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

-

-

Forced Degradation Procedure:

-

Place aliquots of the prepared sample solutions in sealed vials.

-

Expose the vials to a controlled, elevated temperature (e.g., 70°C) in a stability chamber.[9]

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each set.

-

Allow the vials to cool to room temperature.

-

-

HPLC Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Monitor the elution of this compound using a UV detector at an appropriate wavelength.

-

Record the peak area of the parent this compound peak for each sample at each time point.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

-

Use the calibration curve to determine the concentration of this compound remaining in each sample at each time point.

-

Calculate the percentage of degradation over time for both the hydrochloride and freebase forms.

-

Plot the percentage of remaining this compound versus time to compare the stability of the two forms directly.

-

Handling and Storage Recommendations

Based on the inherent stability differences, the following handling and storage procedures are recommended:

-

This compound Hydrochloride:

-

This compound Freebase:

-

Due to its sensitivity to air, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Store in a cool, dark place. Refrigeration or freezing (-20°C) is recommended for long-term storage.[4]

-

Use appropriate personal protective equipment, as hydrazines can be toxic and corrosive.[6]

-

Keep away from heat, sparks, and open flames.

-

Conclusion

The selection between this compound hydrochloride and its freebase form is a critical decision for any researcher or developer. The hydrochloride salt offers significantly enhanced stability due to the protonation of the reactive hydrazine moiety, which protects it from oxidative degradation. This results in a longer shelf-life and less stringent storage requirements compared to the liquid, air-sensitive freebase. For applications where long-term stability and ease of handling are priorities, this compound hydrochloride is the superior choice. The freebase should be reserved for situations where its specific reactivity is required, and it must be handled with appropriate precautions to mitigate its inherent instability.

References

- 1. ベンジルヒドラジン 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 555-96-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. This compound 2HCL (98%% Purity) - Industrial Grade Powder at Best Price [halogens.co.in]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Benzylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine dihydrochloride (B599025) is a hydrazine (B178648) derivative that serves as a crucial intermediate in organic synthesis and holds significant interest within the pharmaceutical and agrochemical industries. Its utility as a precursor in the synthesis of various bioactive molecules, notably as a monoamine oxidase (MAO) inhibitor, underscores the importance of a thorough understanding of its physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound dihydrochloride, complete with experimental methodologies, spectroscopic data, and a visualization of its primary biological mechanism of action.

Physicochemical Properties

The fundamental physical characteristics of this compound dihydrochloride are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][2][3] |

| Molecular Weight | 195.09 g/mol | [1][3] |

| Appearance | Light yellow to beige powder | [2][4] |

| Melting Point | 138-145 °C (with decomposition) | [2][4] |

| Solubility | Insoluble in water | [4][5] |

Experimental Protocols

Accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail standardized experimental protocols for measuring the key physical parameters of this compound dihydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound dihydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. It is crucial that the sample is well-packed to ensure uniform heat distribution.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination

Solubility is a key parameter in drug development, influencing formulation, bioavailability, and administration routes.

Methodology: Shake-Flask Method

-

Preparation of a Saturated Solution: An excess amount of this compound dihydrochloride is added to a known volume of the solvent (e.g., water, buffers of various pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the excess solid by centrifugation or filtration.

-

Quantification: The concentration of this compound dihydrochloride in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Spectroscopic Data

Spectroscopic analysis provides invaluable information about the molecular structure of a compound. The following sections describe the expected spectroscopic features of this compound dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the methylene (B1212753) and hydrazine moieties. The aromatic protons would likely appear as a multiplet in the downfield region (around 7.3 ppm). The methylene protons adjacent to the phenyl ring and the hydrazine group would appear as singlets or multiplets in the aliphatic region.

¹³C-NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons of the benzyl group will resonate in the downfield region (typically 120-140 ppm), while the methylene carbon will appear in the more upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound dihydrochloride will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.

-

C-H stretching (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

N-H bending: Bands around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound dihydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the free base (this compound). Common fragmentation patterns would likely involve the cleavage of the C-N bond, leading to the formation of a stable benzyl cation (m/z 91).

Biological Activity and Mechanism of Action

This compound is known to be an inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.

Mechanism of Monoamine Oxidase Inhibition

The inhibitory action of this compound on MAO involves a multi-step process. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of irreversible inhibition of Monoamine Oxidase by this compound.

The process begins with the binding of this compound to the active site of the MAO enzyme.[6] The enzyme then catalyzes the oxidation of the hydrazine to a diazene intermediate.[6] This intermediate reacts with molecular oxygen to form a benzyl radical, nitrogen gas, and a superoxide anion.[6] The highly reactive benzyl radical then covalently binds to the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the irreversible inactivation of the enzyme.[6]

Synthesis Workflow

This compound dihydrochloride can be synthesized through various routes. A common laboratory-scale synthesis involves the reaction of benzyl chloride with hydrazine, followed by treatment with hydrochloric acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. quora.com [quora.com]

- 6. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzylhydrazine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzylhydrazine, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its fundamental properties, synthesis protocols for its derivatives, and its primary mechanism of action as a monoamine oxidase inhibitor.

Core Properties of this compound

This compound is a hydrazine (B178648) derivative featuring a benzyl (B1604629) substituent. It is a crucial building block in the synthesis of various pharmaceutically active compounds.

| Property | Value | Reference |

| CAS Number | 555-96-4 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

Note: this compound is also available as hydrochloride and dihydrochloride (B599025) salts, which have different CAS numbers and molecular weights.

Application in Drug Synthesis: The Case of Isocarboxazid (B21086)

This compound is a key precursor in the synthesis of Isocarboxazid, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of depression.[2][3] Isocarboxazid is formed by the reaction of this compound with a 5-methylisoxazole-3-carboxylic acid ester.[4]

Experimental Protocol: Synthesis of Isocarboxazid from this compound

The following protocol is a generalized procedure based on established synthesis routes described in patent literature.[4][5]

Materials:

-

Methyl 5-methylisoxazole-3-carboxylate

-

This compound dihydrochloride

-

Triethylamine

-

n-Heptane

-

Water

Procedure:

-

A reactor is charged at room temperature with methyl 5-methylisoxazole-3-carboxylate, this compound dihydrochloride, and n-heptane.[5]

-

Triethylamine is slowly added to the suspension.[4]

-

The reaction mixture is stirred at room temperature.

-

Upon completion of the reaction, the resulting suspension is filtered.

-

The collected solid is washed sequentially with water and n-heptane.[5]

-

The product, Isocarboxazid, is dried under a vacuum at an elevated temperature (e.g., 45-50°C).[4][5]

Expected Outcome:

This process typically yields Isocarboxazid as a white solid with high purity (e.g., >99% by HPLC) and a molar yield often exceeding 80%.[5]

Mechanism of Action: Monoamine Oxidase Inhibition

Hydrazine-based compounds, such as Isocarboxazid derived from this compound, function primarily as inhibitors of monoamine oxidase (MAO). MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the synaptic cleft.[6]

Irreversible MAO inhibitors form a covalent bond with the flavin cofactor of the enzyme, rendering it inactive.[7] This inhibition leads to an increase in the concentration of monoamine neurotransmitters in the brain, which is the basis for their antidepressant effects.[3]

Signaling Pathway of Monoamine Oxidase and its Inhibition

The following diagram illustrates the metabolic pathway of monoamine neurotransmitters by MAO and the effect of inhibition.

Caption: Monoamine oxidase (MAO) inhibition by drugs like Isocarboxazid.

Quantitative Data on Hydrazine Derivatives as MAO Inhibitors

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |

| ACH10 | MAO-B | 0.14 | 167.29 | [8] |

| ACH14 | MAO-B | 0.15 | - | [8] |

| ACH13 | MAO-B | 0.18 | - | [8] |

| ACH3 | MAO-B | 0.22 | 181.82 | [8] |

| ACH12 | MAO-A | 4.85 | - | [8] |

| Compound 32 | MAO-B | 0.35 | >285.7 | [9] |

| Compound 34 | MAO-B | 0.19 | 146.8 | [9] |

| Compound 25 | MAO-B | 2.68 | - | [9] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The Selectivity Index (SI) is the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B.

Experimental Workflow Visualization

The synthesis of Isocarboxazid from this compound can be visualized as a clear experimental workflow.

Caption: Workflow for the synthesis of Isocarboxazid.

This guide provides foundational knowledge for researchers and professionals working with this compound and its derivatives, particularly in the context of drug discovery and development. The provided protocols and diagrams offer a practical framework for understanding and applying this important chemical entity in a laboratory setting.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 4. WO2017021246A1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]

- 5. EP3328842A1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Benzylhydrazine in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of benzylhydrazine in organic solvents, tailored for researchers, scientists, and professionals in drug development. While quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends based on its chemical structure and provides detailed experimental protocols for its precise determination. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and as a precursor in the development of novel therapeutics.[1][][3]

Introduction to this compound

This compound (C₇H₁₀N₂) is a hydrazine (B178648) derivative that serves as a versatile intermediate in organic synthesis.[][4][5] Its structural features, combining a lipophilic benzyl (B1604629) group with a polar hydrazine moiety, suggest a varied solubility profile across different organic solvents. The hydrazine functional group is key to its utility in forming hydrazones and other heterocyclic compounds, which are significant in medicinal chemistry.[1][3] this compound and its derivatives have been investigated for a range of biological activities, including their potential as antitumor and neuroactive agents.[1][]

Qualitative Solubility Profile

Based on general chemical principles and data for structurally related compounds, this compound is anticipated to exhibit solubility in polar organic solvents. The presence of the hydrazine group allows for hydrogen bonding, which typically facilitates dissolution in protic solvents. Conversely, the aromatic benzyl group may contribute to solubility in certain non-polar solvents.

For its hydrochloride salt, this compound hydrochloride, solubility has been noted in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[6]

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydrazine moiety can form hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Moderately Soluble | Dipole-dipole interactions between the solvent and this compound can facilitate dissolution. |

| Non-Polar | Toluene, Xylene, Hexane | Sparingly Soluble | The non-polar benzyl group may allow for some interaction, but the polar hydrazine group limits solubility. |

This table provides an estimated solubility profile. Experimental verification is necessary for quantitative assessment.

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of organic solvents. The absence of this data highlights a critical knowledge gap for researchers working with this compound. To address this, the following sections provide a detailed experimental framework for determining these values.

Table 2: Template for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., UV-Vis | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Hexane | e.g., 25 | e.g., Gravimetric |

Researchers are encouraged to populate this table with their experimentally determined data.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter to remove all undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the clear, saturated filtrate into a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solute is obtained. The solubility can then be calculated.

-

Spectroscopic/Chromatographic Method: If this compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve of known concentrations of this compound in the specific solvent must first be prepared. The filtered saturated solution is then diluted to fall within the linear range of the calibration curve, and its absorbance is measured. High-Performance Liquid Chromatography (HPLC) can also be used for quantification, offering high sensitivity and specificity.

-

Calculation:

-

Gravimetric: Solubility ( g/100 mL) = (mass of residue (g) / volume of filtrate (mL)) * 100

-

Spectroscopic/Chromatographic: Determine the concentration from the calibration curve and account for any dilutions.

Visualization of Experimental and Application Workflows

The following diagrams illustrate the logical flow of the experimental solubility determination and the subsequent application of this data in a drug discovery context.

Caption: Workflow for experimental solubility determination.

Caption: Application of solubility data in drug discovery.

Conclusion

While a comprehensive, publicly available dataset of this compound's quantitative solubility in organic solvents is currently lacking, this guide provides the necessary framework for researchers to generate this critical information. The outlined experimental protocol, based on the reliable shake-flask method, offers a clear path to determining precise solubility values. The provided visualizations of experimental and application workflows further contextualize the importance of this data. Accurate solubility data is indispensable for the effective use of this compound in synthetic chemistry and is a foundational parameter in the journey of drug discovery and development.

References

- 1. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 555-96-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

The Reaction of Benzylhydrazine with Carbonyl Compounds: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the reaction between benzylhydrazine and carbonyl compounds, a cornerstone reaction in the synthesis of benzylhydrazones. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as anticancer, antimicrobial, and enzyme inhibitory agents. This document details the reaction mechanism, provides comprehensive experimental protocols, summarizes quantitative data, and illustrates key pathways and workflows. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile chemical transformation.

Introduction

The condensation reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. When this compound is used as the hydrazine (B178648) source, the resulting N-benzylhydrazones are formed. This class of compounds has garnered considerable attention in the pharmaceutical industry. The presence of the benzyl (B1604629) group and the hydrazone linkage provides a scaffold that can be readily modified to tune the compound's steric and electronic properties, thereby influencing its biological activity. Notably, this compound derivatives have been investigated as potent inhibitors of enzymes such as monoamine oxidase (MAO), highlighting their potential in the development of therapeutics for neurological disorders.[1][2][3] This guide will explore the synthesis, characterization, and potential applications of these valuable compounds.

Reaction Mechanism

The formation of a benzylhydrazone from this compound and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and proceeds in two main stages:

-

Nucleophilic Addition: The terminal nitrogen atom of this compound, being nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine.

-

Dehydration: The carbinolhydrazine intermediate then undergoes an acid-catalyzed dehydration, resulting in the elimination of a water molecule and the formation of the stable carbon-nitrogen double bond (C=N) characteristic of a hydrazone.

The overall reaction is reversible and the rate is pH-dependent. The reaction is generally fastest in a mildly acidic medium (pH 4-6).

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of benzylhydrazones from this compound and representative carbonyl compounds.

General Protocol for the Synthesis of Benzylhydrazones

This protocol is a general procedure that can be adapted for the reaction of this compound with various aldehydes and ketones.

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.0 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the selected aldehyde or ketone (1.0 eq) in a minimal amount of ethanol.

-

Add this compound (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

If the reaction is slow or the reactants are less reactive, the mixture can be gently refluxed for 1-3 hours.

-

After completion of the reaction (as indicated by TLC), cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified benzylhydrazone product in a desiccator or under vacuum.

Synthesis of (E)-1-benzyl-2-benzylidenehydrazine

Materials:

-

This compound (1.22 g, 10 mmol)

-

Benzaldehyde (B42025) (1.06 g, 10 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (3-4 drops)

Procedure:

-

Dissolve benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

-

To this solution, add this compound (1.22 g, 10 mmol) and a few drops of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour. A white precipitate should form.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).

-

Dry the product to obtain (E)-1-benzyl-2-benzylidenehydrazine.

Data Presentation

The following tables summarize quantitative data for the reaction of this compound and its derivatives with various carbonyl compounds.

Table 1: Reaction Yields of Substituted (E)-1-benzylidene-2-(4-methylphenyl)hydrazines. [4]

| Entry | Substituent (X) | Yield (%) |

| 1 | H | 92 |

| 2 | 3-Br | 89 |

| 3 | 4-Br | 94 |

| 4 | 3-Cl | 90 |

| 5 | 4-Cl | 95 |

| 6 | 4-F | 93 |

| 7 | 3-NO₂ | 88 |

| 8 | 4-NO₂ | 96 |

| 9 | 3-CH₃ | 91 |

| 10 | 4-CH₃ | 94 |

| 11 | 3-OCH₃ | 90 |

| 12 | 4-OCH₃ | 96 |

Table 2: Spectroscopic Data for Substituted (E)-1-benzylidene-2-(4-methylphenyl)hydrazines. [4]

| Entry | Substituent (X) | IR (ν C=N, cm⁻¹) | ¹H NMR (δ CH=N, ppm) | ¹³C NMR (δ C=N, ppm) |

| 1 | H | 1620.21 | 7.905 | 148.72 |

| 2 | 3-Br | 1573.91 | 7.852 | 147.93 |

| 3 | 4-Br | 1573.91 | 7.878 | 146.10 |

| 4 | 3-Cl | 1570.06 | 7.953 | 143.44 |

| 5 | 4-Cl | 1573.91 | 7.901 | 146.10 |

| 6 | 4-F | 1570.06 | 7.899 | 145.34 |

| 7 | 3-NO₂ | 1573.91 | 8.012 | 142.68 |

| 8 | 4-NO₂ | 1573.91 | 8.028 | 141.92 |

| 9 | 3-CH₃ | 1573.91 | 7.828 | 148.72 |

| 10 | 4-CH₃ | 1573.91 | 7.834 | 147.96 |

| 11 | 3-OCH₃ | 1573.91 | 7.852 | 147.20 |

| 12 | 4-OCH₃ | 1570.06 | 7.829 | 147.20 |

Table 3: Spectroscopic Data for Acetophenone Benzylhydrazone.

| Spectroscopic Technique | Characteristic Peaks |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=N stretch), ~3030 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch) |

| ¹H NMR (δ, ppm) | ~2.3 (s, 3H, CH₃), ~4.5 (s, 2H, CH₂), ~7.2-7.8 (m, 10H, Ar-H), ~8.0 (s, 1H, NH) |

| ¹³C NMR (δ, ppm) | ~15 (CH₃), ~50 (CH₂), ~125-138 (aromatic carbons), ~155 (C=N) |

| Mass Spec (m/z) | M⁺ peak at ~224, characteristic fragments from loss of benzyl and phenyl groups. |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a benzylhydrazone.

Signaling Pathway: Monoamine Oxidase (MAO) Inhibition

Many this compound derivatives exhibit their biological effects by inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is the mechanism of action for many antidepressant drugs.[3]

Conclusion

The reaction of this compound with carbonyl compounds provides a straightforward and efficient route to a diverse range of benzylhydrazones. These compounds have demonstrated significant potential in the field of drug development, particularly as enzyme inhibitors. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to explore the synthesis and application of this important class of molecules. Further investigation into the structure-activity relationships of novel benzylhydrazone derivatives will undoubtedly lead to the discovery of new therapeutic agents.

References

- 1. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition of benzylhydrazine, a compound of interest in organic synthesis and pharmaceutical development. Understanding its thermal properties is crucial for safe handling, storage, and application in various chemical processes.

Thermal Stability and Decomposition Profile

This compound, particularly in its dihydrochloride (B599025) salt form, exhibits decomposition upon heating. The melting point of this compound dihydrochloride is reported to be in the range of 143-145 °C, at which it also begins to decompose[1]. Another source indicates a decomposition temperature of 264 °C, though this may refer to a different form or experimental conditions. For the free base, a melting point of 112 °C has been noted[2]. When heated to decomposition, this compound emits toxic fumes, including nitrogen oxides (NOx)[2].

Thermal decomposition can lead to the release of irritating gases and vapors[3]. In the event of a fire, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas (for the dihydrochloride salt)[4].

Table 1: Reported Thermal Properties of this compound and its Dihydrochloride Salt

| Compound | Property | Value (°C) | Citation |

| This compound Dihydrochloride | Melting Point (with decomposition) | 143-145 | [1] |

| This compound Dihydrochloride | Decomposition Temperature | 264 | |

| This compound | Melting Point | 112 | [2] |

Experimental Protocols for Thermal Analysis

The thermal stability of chemical compounds is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable data on mass changes and heat flow as a function of temperature.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate[5][6]. This technique is essential for determining the thermal stability and decomposition profile of a substance[6].

-

Principle: A sample is placed on a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously recorded. Mass loss indicates decomposition or volatilization[5].

-

Experimental Workflow:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The desired temperature program is set, typically a linear heating rate (e.g., 10 °C/min) over a specified temperature range[7].

-

Data Acquisition: The instrument heats the sample and records the mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates[5].

-

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature[8][9]. It is used to determine thermal transitions such as melting, crystallization, and decomposition[8][9][10].

-

Principle: The sample and a reference material are heated or cooled at a constant rate. The instrument measures the energy required to maintain both at the same temperature. Endothermic or exothermic events in the sample result in a differential heat flow, which is recorded[8].

-

Experimental Workflow:

-

Sample Preparation: A small amount of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas. A temperature program with a specific heating rate (e.g., 10 °C/min) is initiated[7].

-

Data Acquisition: The instrument records the differential heat flow as the temperature is scanned.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to thermal events. For decomposition, an exothermic peak is typically observed. The onset temperature and the peak maximum provide information about the decomposition process.

-

Caption: General experimental workflows for TGA and DSC analysis.

Decomposition Pathway and Products

For hydrazine (B178648) itself, decomposition can proceed through different pathways depending on conditions such as temperature and the presence of catalysts[11]. At lower temperatures, the formation of ammonia (B1221849) (NH₃) is often favored, while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) are the dominant products[11]. Key intermediates can include N₂H₃, N₂H₂, and NH₂ radicals[11].

The decomposition of substituted hydrazines, like methylhydrazine, can yield products such as hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (NH₃)[12]. Given the structure of this compound, its decomposition is likely to produce a mixture of nitrogen-containing compounds and aromatic fragments.

Upon combustion, the decomposition products of this compound dihydrochloride are expected to include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas[4].

Caption: A plausible decomposition pathway for this compound.

Safe Handling and Storage

Given its thermal instability, proper handling and storage of this compound are critical to ensure safety.

-

Storage: this compound dihydrochloride should be stored in a cool, dry, and well-ventilated place in a tightly closed container[4][13]. It is incompatible with strong oxidizing agents[3].

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use in a well-ventilated area is essential[4][13]. Personal protective equipment, including safety glasses, gloves, and a dust mask, should be worn[4].

-

Disposal: Waste material should be handled as hazardous waste. It can be dissolved in a combustible solvent and burned in a chemical incinerator[4]. Disposal must be in accordance with local, national, and international regulations[4].

This guide provides a foundational understanding of the thermal properties of this compound. For specific applications, it is highly recommended to perform detailed thermal analysis under the conditions relevant to the intended process.

References

- 1. ベンジルヒドラジン 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 555-96-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. skztester.com [skztester.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. capotchem.cn [capotchem.cn]

Spectroscopic Characterization of Benzylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzylhydrazine, a versatile reagent in organic synthesis and a key structural motif in many pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound and its common salt forms are summarized in the tables below. It is crucial to consider the form of the compound (free base vs. salt) as it significantly influences the spectral characteristics, particularly in NMR and IR spectroscopy due to the protonation of the hydrazine (B178648) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound Hydrochloride | DMSO-d₆ | ~7.3-7.5 | m | 5H | Ar-H |

| ~4.0 | s | 2H | CH ₂ | ||

| ~8.5 (broad) | s | 3H | NH ₃⁺ | ||

| ~4.5 (broad) | s | 1H | NH | ||

| This compound Dihydrochloride | D₂O | 7.4-7.6 | m | 5H | Ar-H |

| 4.3 | s | 2H | CH ₂ |

Note: Chemical shifts for NH and NH₃⁺ protons are highly dependent on solvent, concentration, and temperature, and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound Hydrochloride | DMSO-d₆ | ~135 | Ar-C (quaternary) |

| ~129 | Ar-C H | ||

| ~128.5 | Ar-C H | ||

| ~128 | Ar-C H | ||

| ~50 | C H₂ | ||

| This compound Dihydrochloride | D₂O | ~131 | Ar-C (quaternary) |

| ~130.5 | Ar-C H | ||

| ~130 | Ar-C H | ||

| ~129 | Ar-C H | ||

| ~52 | C H₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Strong, Broad | N-H stretching (NH₂ and NH) |

| 3030 | Medium | Aromatic C-H stretching |

| 2900-2500 | Broad | N-H stretching (NH₃⁺) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching, N-H bending |

| 750-700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |

Note: The IR spectrum of this compound free base would show sharper N-H stretching bands in the 3400-3200 cm⁻¹ region and the absence of the broad NH₃⁺ absorption.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Free Base)

| m/z | Relative Intensity (%) | Assignment |

| 122 | 31.8 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 92 | 16.0 | [C₇H₈]⁺ |

| 77 | 5.7 | [C₆H₅]⁺ (Phenyl ion) |

| 51 | 5.8 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Specific parameters should be optimized for the instrument in use.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample (as the free base or salt) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. For the free base, which is a liquid, a neat spectrum can be run, or it can be dissolved in a deuterated solvent.

-

Instrumentation: The data presented were acquired on instruments such as a BRUKER AC-300 spectrometer.[1]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method for Solids):

-

Grind a small amount (1-2 mg) of the solid this compound salt with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Neat Liquid for Free Base):

-

Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the instrument's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. For direct infusion, a syringe pump can be used. For GC-MS analysis, the sample is injected into the gas chromatograph.[2]

-

Ionization: Utilize Electron Ionization (EI) for volatile compounds like this compound.[2] A standard electron energy of 70 eV is typically used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of an unknown sample suspected to be this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References